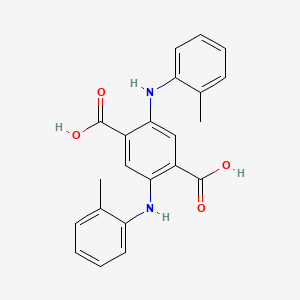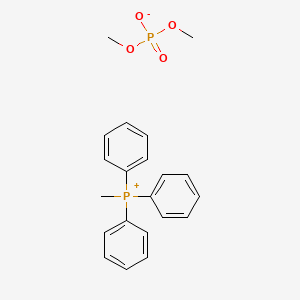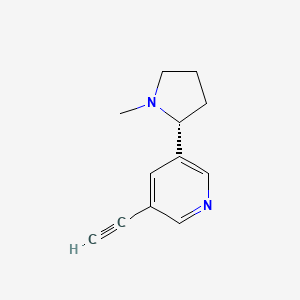![molecular formula C10H10ClN7O B14148210 2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14148210.png)
2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide is a complex organic compound that features a tetrazole ring, an amide group, and a Schiff base linkage
Méthodes De Préparation
The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide typically involves multiple steps. The starting material, 5-aminotetrazole, undergoes amination to form 2,5-diaminotetrazole . This intermediate is then reacted with 3-chlorobenzaldehyde under specific conditions to form the Schiff base linkage, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the Schiff base linkage, potentially forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have applications in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The Schiff base linkage allows the compound to form reversible covalent bonds with these targets, modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide include other tetrazole derivatives and Schiff bases. For example:
2,5-diaminotetrazole: A precursor in the synthesis of the compound, known for its high nitrogen content and energetic properties.
Schiff bases derived from 3-chlorobenzaldehyde: These compounds share the Schiff base linkage and may have similar reactivity and applications.
The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide lies in its combination of a tetrazole ring and a Schiff base linkage, providing a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H10ClN7O |
|---|---|
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
2-(5-aminotetrazol-2-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C10H10ClN7O/c11-8-3-1-2-7(4-8)5-13-14-9(19)6-18-16-10(12)15-17-18/h1-5H,6H2,(H2,12,16)(H,14,19)/b13-5+ |
Clé InChI |
IHJLSAGNNFGNHK-WLRTZDKTSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2N=C(N=N2)N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2N=C(N=N2)N |
Solubilité |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{4-[2-(4-Methylphenyl)ethyl]phenyl}methanol](/img/structure/B14148132.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)



![4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B14148169.png)
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)

![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)


